molecular formula C16H12N2S B2937462 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol CAS No. 477854-92-5

4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol

Cat. No.: B2937462
CAS No.: 477854-92-5
M. Wt: 264.35
InChI Key: HYPUFWHIQXWSTD-UHFFFAOYSA-N
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Description

4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol (CAS 477854-92-5) is a sulfur-containing pyrimidine derivative with the molecular formula C₁₆H₁₂N₂S and a molecular weight of 264.35 g/mol . Its structure features a biphenyl group at the 4-position of the pyrimidine ring and a thiol (-SH) substituent at the 2-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-phenylphenyl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S/c19-16-17-11-10-15(18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPUFWHIQXWSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol typically involves the following steps:

Industrial Production Methods

Industrial production of 4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol may involve large-scale application of the above synthetic routes with optimization for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Disulfides, sulfonic acids

    Reduction: Dihydropyrimidine derivatives

    Substitution: Halogenated biphenyls, alkylated pyrimidines

Mechanism of Action

The mechanism of action of 4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol and related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Key Functional Groups
This compound (477854-92-5) C₁₆H₁₂N₂S 264.35 Biphenyl at C4, thiol at C2 Thiol (-SH), pyrimidine
4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine (1689538-58-6) C₂₂H₁₅ClN₂ 342.82 Biphenyl at C4, chloro at C6, phenyl at C2 Chlorine (-Cl), pyrimidine
4-(2-(1,1'-Biphenyl)-4-ylethoxy)pyrido[2,3-d]pyrimidine (134999-77-2) C₂₁H₁₇N₃O 327.38 Biphenyl-linked ethoxy chain, pyrido-pyrimidine Ethoxy (-OCH₂CH₂-), fused ring
[1,1'-Biphenyl]-4-thiol (4-Phenylthiophenol) (19813-90-2) C₁₂H₁₀S 186.27 Biphenyl with terminal thiol Thiol (-SH)
5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (477855-05-3) C₁₄H₁₈N₄O₃S 322.39 Thiazole-methylenepyrimidinetrione hybrid Thiazole, trione, diethylamino

Key Observations :

  • Reactivity : The thiol group in this compound distinguishes it from chloro- or ethoxy-substituted analogs (e.g., 1689538-58-6, 134999-77-2). Thiols are prone to oxidation and disulfide formation, which may limit stability but enable conjugation in drug design .
  • Solubility : The ethoxy linker in 134999-77-2 likely enhances hydrophilicity compared to the purely aromatic this compound .

Biological Activity

4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. Pyrimidine and its derivatives have been extensively studied due to their potential applications in pharmaceuticals, particularly as antimicrobial, anticancer, and anti-inflammatory agents. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Antimicrobial Activity

Pyrimidine derivatives are recognized for their antimicrobial properties . Studies indicate that compounds containing the pyrimidine moiety exhibit significant activity against various pathogens. For instance, a review highlighted that pyrimidine derivatives have shown effectiveness against bacteria, fungi, and viruses .

Type of Activity Example Compounds Effectiveness
Antibacterial4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl ammoniumZone of inhibition: 16 mm
Antifungal4-(4-Chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine56.4% inhibition against Fusarium oxysporum
AntiviralIdoxuridine, TenofovirEffective against viral infections

Anticancer Activity

Recent research has demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. Specifically, it has shown promising results in inhibiting the growth of HeLa (cervical cancer) and MCF-7 (breast adenocarcinoma) cells at low concentrations .

A study indicated that the compound maintains low cytotoxicity towards normal human dermal fibroblasts (HDFa), suggesting a favorable selectivity profile for cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications in the chemical structure can significantly influence their pharmacological properties. For instance:

  • Substituents on the pyrimidine ring can enhance antitumor activity .
  • The presence of thiol groups has been linked to increased antioxidant properties .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound was tested against several bacterial strains. Results indicated a significant zone of inhibition compared to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range against HeLa and MCF-7 cells. This suggests that further development could lead to effective anticancer therapies .

Q & A

Q. How do biphenyl-pyrimidinethiol derivatives interact with biological targets at the atomic level?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes to enzymes (e.g., kinases). Free energy perturbation (FEP) calculations quantify binding affinities, validated by mutagenesis studies .

Methodological Framework

  • Data Contradiction Analysis : Apply triangulation by cross-referencing computational predictions (), experimental data (), and literature meta-analyses (). Use Bayesian statistics to weigh evidence reliability .
  • Experimental Design : Integrate cheminformatics tools () for virtual screening of reaction conditions. Employ response surface methodology (RSM) for multi-variable optimization .

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